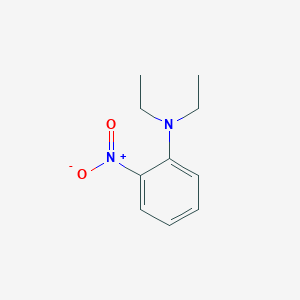

N,N-Diethyl-O-nitroaniline

Description

The exact mass of the compound N,N-Diethyl-2-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-11(4-2)9-7-5-6-8-10(9)12(13)14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBRUAQVAPTGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944811 | |

| Record name | N,N-Diethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-17-3 | |

| Record name | N,N-Diethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC9840 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethyl-O-nitroaniline: Synthesis, Properties, and Reactivity

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and reactivity of N,N-Diethyl-O-nitroaniline (CAS No. 2216-17-3). This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, drug development, and materials science who require detailed technical information on this specific ortho-nitroaniline derivative. The guide includes a detailed, validated synthesis protocol, a summary of its physicochemical properties, and an analysis of its structural features and characteristic reactivity, supported by spectral data and established chemical principles.

Introduction and Core Concepts

This compound, systematically named N,N-diethyl-2-nitroaniline, is an aromatic organic compound featuring a diethylamino group and a nitro group positioned ortho to each other on a benzene ring.[1] The spatial and electronic interplay between these two functional groups dictates the molecule's unique chemical properties and reactivity. The electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring and the nucleophilicity of the adjacent diethylamino group. This guide aims to elucidate these characteristics, providing a foundational understanding for its potential applications as a chemical intermediate. Nitroaniline derivatives are known to be important precursors for a variety of commercially significant products, including dyes, agrochemicals, and pharmaceuticals.[2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its chemical behavior. The proximity of the bulky diethylamino group to the nitro group can induce steric hindrance, potentially affecting the planarity of the molecule and influencing its reactivity and intermolecular interactions.

Caption: 2D Chemical Structure of this compound.

| Property | Value | Source |

| IUPAC Name | N,N-diethyl-2-nitroaniline | [1] |

| CAS Number | 2216-17-3 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| XLogP3 (Computed) | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. The most direct routes involve either the N-alkylation of 2-nitroaniline or the nucleophilic aromatic substitution of an ortho-halonitrobenzene. The latter is often preferred in industrial settings due to the availability of precursors.[2]

Recommended Synthetic Route: Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from 2-chloronitrobenzene and diethylamine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride by diethylamine.[3][4]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.

Materials:

-

2-Chloronitrobenzene (1.0 eq)

-

Diethylamine (2.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Ethanol (or another suitable polar aprotic solvent)

-

Pressure-rated reaction vessel with magnetic stirring and temperature control

Procedure:

-

Charging the Reactor: In a pressure-rated reaction vessel, combine 2-chloronitrobenzene, anhydrous potassium carbonate, and ethanol.

-

Addition of Diethylamine: Cool the mixture in an ice bath and slowly add diethylamine. The use of excess diethylamine serves both as a reactant and a scavenger for the HCl byproduct, although the primary acid scavenger is potassium carbonate.

-

Reaction: Seal the vessel and heat the mixture to a temperature between 150-180 °C with vigorous stirring. The reaction progress should be monitored by a suitable technique, such as TLC or GC-MS. The reaction may require several hours to reach completion.

-

Work-up: After the reaction is complete, cool the vessel to room temperature before carefully venting any excess pressure.

-

Isolation of Crude Product: Filter the reaction mixture to remove the inorganic salts (KCl and excess K₂CO₃). Wash the solids with a small amount of ethanol. Combine the filtrate and washings.

-

Solvent Removal: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator. The remaining residue is the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Causality and Self-Validation:

-

Pressure Vessel: The use of a sealed pressure vessel is necessary to maintain the volatile diethylamine in the reaction mixture at elevated temperatures.

-

Base: Potassium carbonate is a crucial component that neutralizes the hydrochloric acid generated during the substitution reaction, driving the equilibrium towards the product.

-

Excess Diethylamine: Using an excess of the nucleophile ensures a high conversion of the starting 2-chloronitrobenzene.

-

Monitoring: Regular monitoring of the reaction ensures that it is stopped at the optimal time to maximize yield and minimize the formation of byproducts.

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its functional groups.

-

Amino Group: The diethylamino group, despite being ortho to a strong electron-withdrawing group, can still undergo reactions typical of tertiary anilines, although its nucleophilicity is significantly reduced.

-

Nitro Group: The nitro group can be reduced to an amino group, which opens up a wide range of subsequent chemical transformations. This would form N¹,N¹-diethylbenzene-1,2-diamine, a valuable building block for the synthesis of heterocyclic compounds such as benzimidazoles.

-

Aromatic Ring: The aromatic ring is activated towards nucleophilic attack due to the nitro group but deactivated towards electrophilic aromatic substitution.

Potential Applications:

While specific, large-scale applications for this compound are not widely documented, its structure suggests several potential uses in research and development:

-

Intermediate for Dyes and Pigments: The chromophoric nature of the nitroaniline core makes it a candidate for the synthesis of specialized dyes.[2]

-

Precursor in Pharmaceutical Synthesis: As a substituted diamine precursor, it could be used in the synthesis of biologically active heterocyclic compounds.[2]

-

Solvatochromic Probes: The para-isomer, N,N-diethyl-4-nitroaniline, is known for its use as a solvatochromic probe to study solvent polarity.[5][6] The ortho-isomer may exhibit similar properties, making it a candidate for studies in physical organic chemistry.

Conclusion

This compound is a specialty chemical with a distinct set of properties derived from the ortho-positioning of its diethylamino and nitro functional groups. This guide has provided a detailed overview of its structure, physicochemical properties, a robust synthesis protocol, and an analysis of its reactivity and potential applications. The information presented herein is intended to serve as a valuable resource for scientists and researchers, enabling them to safely synthesize and effectively utilize this compound in their work. Further research into the specific applications of this molecule, particularly in the areas of materials science and medicinal chemistry, is warranted.

References

- Google Patents. Process for preparing nitroaniline derivatives. US5466871A.

-

Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Available from: [Link]

- Google Patents. Method for preparing N-methyl paranitroaniline. CN101580473B.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 222853, N,N-Diethyl-2-nitroaniline. Available from: [Link]

-

ResearchGate. Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and (right) 4-nitrophenol and 4-nitroanisole. Available from: [Link]

-

ChemSynthesis. 4,5-diethyl-2-nitroaniline. Available from: [Link]

-

National Center for Biotechnology Information. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Available from: [Link]

-

Reichardt, C. (2011). Solvatochromism as a new tool to distinguish structurally similar compounds. Pure and Applied Chemistry, 83(8), 1545-1556. Available from: [Link]

- Google Patents. Preparation method of 4-propylthio-2-nitroaniline. CN110498752B.

-

Wikipedia. 2-Nitrochlorobenzene. Available from: [Link]

-

ResearchGate. Vapor-phase synthesis of N,N-diethyl aniline. Available from: [Link]

-

ResearchGate. Substituted Anilines as Solvatochromic Probes. Available from: [Link]

-

ACS Publications. Theoretical Study of the Preferential Solvation Effect on the Solvatochromic Shifts of para-Nitroaniline. Available from: [Link]

-

Organic Syntheses. o-NITROANILINE. Available from: [Link]

-

Cheméo. Chemical Properties of N,N-Diethyl-p-nitroaniline (CAS 2216-15-1). Available from: [Link]

-

National Center for Biotechnology Information. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Available from: [Link]

-

ChemSrc. 2-Nitroaniline. Available from: [Link]

-

Connect KNOWLEDGE. Using new solvatochromic parameters to investigate dye–solvent interactions. Available from: [Link]

-

ResearchGate. Tandem reaction of 2-nitroaniline with benzyl alcohol under the optimized reaction conditions. Available from: [Link]

-

ResearchGate. Principles and Applications of Solvatochromism. Available from: [Link]

-

Carl Roth. Safety Data Sheet: 2-Nitroaniline. Available from: [Link]

-

Fisher Scientific. N,N-Dimethyl-4-nitroaniline, 98+%. Available from: [Link]

-

ResearchGate. UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). Available from: [Link]

-

Organic Syntheses. m-NITROPHENOL. Available from: [Link]

Sources

- 1. N,N-Diethyl-2-nitroaniline | C10H14N2O2 | CID 222853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 3. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-O-nitroaniline from o-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Diethyl-O-nitroaniline, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. The core of this document focuses on the direct N-alkylation of o-nitroaniline, a common and effective synthetic route. We will explore the underlying reaction mechanisms, provide a detailed experimental protocol, discuss critical process parameters, and outline essential safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound is a disubstituted nitroaniline derivative. The strategic introduction of two ethyl groups onto the amine nitrogen significantly alters the molecule's steric and electronic properties compared to its precursor, o-nitroaniline. This modification is pivotal for its utility as a building block in more complex molecular architectures.

The primary synthetic strategy discussed herein is the direct dialkylation of the primary amine of o-nitroaniline. This process involves a nucleophilic substitution reaction where the nitrogen atom attacks an electrophilic ethyl source. While conceptually straightforward, achieving high yield and purity requires careful control over reaction conditions to prevent side reactions and ensure the desired dialkylation occurs preferentially over monoalkylation.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from o-nitroaniline is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent.

2.1. The Role of the Base: Enhancing Nucleophilicity

The amino group of o-nitroaniline is a moderate nucleophile. To enhance its reactivity and drive the reaction forward efficiently, a base is employed. The base deprotonates the amine, generating a more potent nucleophilic amide anion. This is a critical step, as the increased nucleophilicity significantly accelerates the rate of alkylation.

-

Choice of Base: The selection of the base is crucial. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is safer to handle than stronger bases like sodium hydride (NaH). The base must be strong enough to deprotonate the aniline but not so strong as to cause unwanted side reactions.

2.2. The Ethylating Agent: The Electrophile

A suitable ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), serves as the source of the ethyl groups. These alkyl halides feature an electrophilic carbon atom due to the polarization of the carbon-halogen bond, making them susceptible to nucleophilic attack.

-

Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. Ethyl iodide is typically more reactive, leading to faster reaction times, but it is also more expensive.

2.3. Stepwise Alkylation Mechanism

The reaction proceeds in two sequential S_N2 steps:

-

Monoalkylation: The deprotonated o-nitroaniline attacks one molecule of the ethylating agent, forming N-ethyl-o-nitroaniline and a halide salt.

-

Dialkylation: The resulting secondary amine is also nucleophilic. In the presence of the base and excess ethylating agent, it undergoes a second alkylation to yield the final product, this compound.

Using a stoichiometric excess of both the base and the ethylating agent is essential to drive the reaction to completion and maximize the yield of the desired dialkylated product.

Reaction Mechanism Diagram

Caption: S_N2 mechanism for the diethylation of o-nitroaniline.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| o-Nitroaniline | 138.12[1] | 20.0 | 2.76 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 50.0 | 6.91 g |

| Ethyl Iodide (EtI) | 155.97 | 50.0 | 3.9 mL (7.80 g) |

| Acetone (solvent) | - | - | 75 mL |

| Ethyl Acetate | - | - | ~150 mL |

| Brine (sat. NaCl) | - | - | ~50 mL |

| Anhydrous Sodium Sulfate | - | - | ~10 g |

-

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glassware for chromatography.

3.2. Reaction Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-nitroaniline (2.76 g, 20.0 mmol) and acetone (75 mL). Stir until the solid is fully dissolved.

-

Addition of Base: Add anhydrous potassium carbonate (6.91 g, 50.0 mmol) to the solution.

-

Addition of Ethylating Agent: Add ethyl iodide (3.9 mL, 50.0 mmol) to the stirring suspension.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 12-24 hours.

-

Cooling: Once the reaction is complete (disappearance of the starting material spot on TLC), remove the heat source and allow the mixture to cool to room temperature.

3.3. Work-up and Isolation

-

Filtration: Filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate (75 mL). Transfer the solution to a separatory funnel and wash with brine (2 x 25 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound as a dark oil.

3.4. Purification

Purify the crude product using flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (starting from 2% ethyl acetate and gradually increasing to 10%) is effective for separating the product from any remaining starting material and mono-alkylated intermediate.

-

Collection: Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield pure this compound.

3.5. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

Mass Spectrometry: To confirm the molecular weight (194.23 g/mol ).[2]

-

FT-IR Spectroscopy: To identify characteristic functional groups.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Safety and Hazard Management

A thorough risk assessment must be conducted before commencing this synthesis.[3] The primary hazards are associated with the reagents used.

-

o-Nitroaniline: Toxic if swallowed, inhaled, or in contact with skin. It may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life.

-

Ethyl Iodide: This is a toxic and volatile alkylating agent. It is a suspected carcinogen and a lachrymator. Handle with extreme care.

-

Potassium Carbonate: Can cause serious eye irritation and skin irritation. Avoid inhaling dust.

-

Solvents (Acetone, Ethyl Acetate): Highly flammable liquids and vapors. Ensure all heating is done using a heating mantle and that there are no nearby ignition sources.[4]

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles or a face shield are mandatory.[5]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[5]

-

Body Protection: A flame-retardant lab coat should be worn at all times.[6]

4.2. Engineering Controls

-

This entire procedure must be performed inside a certified chemical fume hood to prevent exposure to toxic vapors and dust.[6]

4.3. Waste Disposal

-

All chemical waste, including solvents and residual reagents, must be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The synthesis of this compound via direct N-alkylation of o-nitroaniline is a robust and reliable method. Success hinges on a clear understanding of the reaction mechanism, particularly the role of the base in enhancing nucleophilicity, and the use of excess ethylating agent to ensure complete dialkylation. Adherence to the detailed experimental protocol and stringent safety precautions is paramount for a successful and safe outcome. The methodologies and insights provided in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this and related compounds.

References

-

Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]3]

-

PubChem. (n.d.). N,N-Diethyl-2-nitroaniline. Retrieved from [Link]2]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]6]

Sources

- 1. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethyl-2-nitroaniline | C10H14N2O2 | CID 222853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. westliberty.edu [westliberty.edu]

- 6. carlroth.com:443 [carlroth.com:443]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of N,N-Diethyl-O-nitroaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N,N-Diethyl-O-nitroaniline, a substituted nitroaromatic amine, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its molecular structure and electronic properties. A thorough characterization of this compound is paramount for its application, and spectroscopic techniques provide the most insightful, non-destructive lens into its chemical identity. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, providing a foundational dataset for researchers. We will explore not just the data itself, but the causal relationships between the molecular structure and the observed spectral features, grounded in established principles of spectroscopy.

The Molecular Architecture: A Prelude to Spectroscopic Interpretation

To comprehend the spectroscopic data, a foundational understanding of the molecular structure of this compound is essential. The molecule consists of a benzene ring substituted with a nitro group (-NO₂) and a diethylamino group (-N(CH₂CH₃)₂) in an ortho configuration. This arrangement creates a sterically hindered and electronically rich system, which profoundly influences its spectroscopic signature.

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1520 | Asymmetric stretching | N-O (Nitro group) |

| ~1350 | Symmetric stretching | N-O (Nitro group) |

| ~3100-3000 | C-H stretching | Aromatic C-H |

| ~2970-2850 | C-H stretching | Aliphatic C-H |

| ~1600, ~1475 | C=C stretching | Aromatic ring |

| ~1250 | C-N stretching | Aryl-N |

Characteristic ranges based on general spectroscopic principles and data for related compounds.

Interpretation and Causality:

-

Nitro Group Vibrations: The most characteristic peaks in the IR spectrum of this compound are due to the nitro group. The strong absorption band around 1520 cm⁻¹ corresponds to the asymmetric stretching of the N-O bonds, while the band around 1350 cm⁻¹ is due to the symmetric stretch. The presence of these two intense bands is a definitive indicator of a nitro compound.

-

C-H Stretching Vibrations: The absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic ring. The bands between 2970 and 2850 cm⁻¹ arise from the C-H stretching of the ethyl groups' methyl and methylene units.

-

Aromatic Ring and C-N Vibrations: The absorptions around 1600 and 1475 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the benzene ring. The C-N stretching vibration of the aryl-amino bond typically appears in the 1350-1250 cm⁻¹ region.

Caption: Relationship between molecular structure and IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

For 2-nitroaniline, the UV-Vis spectrum shows a strong absorption band. [1]The presence of the diethylamino group in this compound is expected to cause a bathochromic (red) shift in the λmax due to its electron-donating nature, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Expected UV-Vis Characteristics:

-

π → π* Transition: A strong absorption band is anticipated, characteristic of a π → π* electronic transition within the conjugated nitroaromatic system. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

-

Intramolecular Charge Transfer (ICT): The "push-pull" nature of the electron-donating diethylamino group and the electron-withdrawing nitro group will likely result in a significant intramolecular charge transfer (ICT) character for the main absorption band. This means that upon excitation, there is a net movement of electron density from the amino group to the nitro group.

Table 4: Expected UV-Vis Absorption for this compound

| Solvent | Expected λmax (nm) | Transition Type |

| Non-polar (e.g., Hexane) | Shorter wavelength | π → π* with ICT character |

| Polar (e.g., Ethanol) | Longer wavelength (Red-shifted) | π → π* with ICT character |

Causality of Solvent Effects (Solvatochromism):

The position of the λmax is often sensitive to the polarity of the solvent. In push-pull systems like this compound, the excited state is typically more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This lowers the energy difference between the two states, resulting in absorption at a longer wavelength (a red shift).

Experimental Protocols

The following are generalized, yet robust, protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). [2]2. Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. 3. Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition: The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and then acquire the free induction decay (FID) for both ¹H and ¹³C nuclei.

-

Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections to produce the final, interpretable NMR spectrum.

IR Spectroscopy (Neat Liquid)

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place a small drop of the sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). [3]2. Cell Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

Data Acquisition: Mount the salt plates in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty beam path.

-

Sample Scan: Run the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Stock Solution Preparation: Accurately prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or hexane) of a known concentration (e.g., 1 mM).

-

Working Solution Preparation: Dilute the stock solution to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0 absorbance units). A concentration in the micromolar range is usually appropriate. [4]3. Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent used for the sample preparation and place it in the spectrophotometer to record a baseline.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Scan the desired wavelength range (e.g., 200-600 nm) and record the absorbance spectrum.

Conclusion

The spectroscopic data presented in this guide provides a detailed and multi-faceted molecular signature of this compound. The ¹H and ¹³C NMR spectra confirm the proton and carbon framework, with chemical shifts and coupling patterns that are consistent with the known electronic effects of the nitro and diethylamino substituents. The IR spectrum provides clear evidence for the key functional groups, particularly the nitro group. Finally, the anticipated UV-Vis spectrum, based on analogous compounds, points to a strong π → π* transition with significant intramolecular charge transfer character, which is sensitive to the solvent environment. This comprehensive spectroscopic profile serves as a valuable reference for the identification, purity assessment, and further investigation of this compound in various scientific and industrial applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 222853, N,N-Diethyl-2-nitroaniline. [Link]

-

ResearchGate. UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

University of Colorado Boulder, Department of Chemistry. NMR Sample Preparation. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Scribd. Aromatic Compounds: Structures & NMR. [Link]

-

LibreTexts Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Shimadzu. Liquid Samples. [Link]

-

ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of.... [Link]

-

Michigan State University, Department of Chemistry. UV-Visible Spectroscopy. [Link]

-

ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,.... [Link]

-

Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

-

Journal of Chemical Education. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

Sources

A Technical Guide to the Solubility of N,N-Diethyl-O-nitroaniline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Diethyl-O-nitroaniline (also known as N,N-Diethyl-2-nitroaniline). While specific quantitative solubility data for this compound is limited in published literature, this document synthesizes available information on analogous compounds and foundational chemical principles to provide a robust predictive profile. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for applications ranging from chemical synthesis and purification to formulation. This guide includes predicted solubility profiles, detailed experimental protocols for solubility determination, and essential safety and handling information.

Introduction: Understanding the Molecule

This compound (CAS No. 2216-17-3) is an aromatic organic compound featuring a nitro group (-NO₂) and a diethylamino group (-N(CH₂CH₃)₂) attached to a benzene ring in an ortho configuration.[1] The interplay between the electron-withdrawing nitro group, the electron-donating diethylamino group, and the aromatic ring defines its chemical reactivity and physical properties.

The solubility of a compound is a critical physicochemical parameter that dictates its utility in a laboratory or industrial setting. It governs the choice of solvents for chemical reactions, dictates the feasibility of purification methods like recrystallization, and is a cornerstone of formulation science in the pharmaceutical industry. Solubility is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible. The structure of this compound—with its polar nitro and tertiary amine functions, and its nonpolar benzene ring and ethyl groups—suggests a nuanced solubility profile across solvents of varying polarities.

Physicochemical Properties

A summary of the key computed and experimental properties for this compound and its close structural analogs is presented below. These properties provide the basis for predicting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | N,N-diethyl-2-nitroaniline | PubChem[1] |

| CAS Number | 2216-17-3 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| XLogP3 (Computed) | 2.6 | PubChem[1] |

| Form (p-isomer) | Solid, Yellow Crystalline Mass | ChemicalBook[2] |

| Melting Point (p-isomer) | 76 °C | ChemicalBook[2] |

| Water Solubility (p-isomer) | Insoluble | ChemicalBook[2] |

Note: Experimental data for the ortho-isomer is scarce; properties of the para-isomer (N,N-Diethyl-4-nitroaniline) are provided for context.

Solubility Profile of this compound

Specific experimental solubility data for this compound is not widely available in scientific literature.[3] However, by analyzing its molecular structure and comparing it to known data for analogous compounds, a reliable predictive solubility profile can be constructed.

Causality Behind Predicted Solubility:

-

Structure Analysis: this compound is a moderately polar molecule. The nitro and tertiary amine groups provide polar character. However, the two ethyl groups and the benzene ring contribute significant nonpolar, hydrophobic character. Crucially, unlike its parent amine (o-nitroaniline), the tertiary amine lacks a hydrogen atom, meaning it can act as a hydrogen bond acceptor but not a donor. This significantly reduces its affinity for polar protic solvents like water and alcohols.

-

Analog Comparison: The closely related para-isomer, N,N-Diethyl-4-nitroaniline, is reported to be insoluble in water and slightly soluble in acetonitrile and chloroform.[2][4] This serves as a strong indicator for the expected behavior of the ortho-isomer.

Based on these principles, the following solubility characteristics are predicted:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The molecule's polarity from the nitro and amine groups is too high for significant miscibility with purely nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | DCM is an excellent solvent for moderately polar organic compounds. The solubility of the related N,N-dimethyl-4-nitroaniline in DCM supports this.[5] |

| Chloroform | Soluble | Similar to DCM, chloroform effectively dissolves compounds of this nature. The para-isomer is known to be slightly soluble in chloroform.[2] | |

| Acetone | Soluble | The high polarity of acetone makes it a good solvent for molecules with polar functional groups. | |

| Ethyl Acetate | Soluble | As a moderately polar solvent, it is expected to effectively solvate the molecule. | |

| Acetonitrile (ACN) | Moderately Soluble | The para-isomer is slightly soluble in ACN.[2] The moderate polarity should allow for reasonable dissolution. | |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The ability of the nitro and amine groups to accept hydrogen bonds allows for solubility. However, the lack of a hydrogen-bond-donating amine and the bulky ethyl groups will limit solubility compared to the parent o-nitroaniline. |

| Water | Insoluble | The large hydrophobic surface area of the benzene ring and ethyl groups, combined with the inability to donate hydrogen bonds, strongly outweighs the polar groups, leading to insolubility.[2][4] |

Visualizing Solubility Trends

The following diagram illustrates the predicted solubility relationship based on solvent polarity.

Caption: Predicted solubility of this compound vs. solvent polarity.

Experimental Protocol: Thermodynamic Solubility Determination

For applications requiring precise concentration data, experimental determination of solubility is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies.[6][7]

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured.

Step-by-Step Methodology

-

Preparation: Add an excess of crystalline this compound to a series of vials, each containing a precise volume of the desired organic solvent. "Excess" means enough solid is added so that undissolved material is clearly visible after the equilibration period.[6]

-

Equilibration: Seal the vials to prevent solvent evaporation. Place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[7] Allow the mixture to shake for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant, avoiding any solid particles. Filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to ensure only the dissolved compound is measured.

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[9] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Validation: The experiment should be run in triplicate to ensure reproducibility. To confirm that equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.[6]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask method of solubility determination.

Safety and Handling

This compound belongs to the nitroaniline class of compounds, which are recognized for their potential toxicity. Handling should be performed with appropriate engineering controls and personal protective equipment (PPE).

-

Toxicity: Nitroanilines are toxic if swallowed, in contact with skin, or if inhaled. Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (a bluish discoloration of the skin).

-

Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid formation of dust and aerosols.[11] Do not get in eyes, on skin, or on clothing.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

-

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store away from strong oxidizing agents and acids.[5][10]

Conclusion and Practical Implications

The solubility profile of this compound is critical for its practical application.

-

For Synthetic Chemists: The high solubility in solvents like dichloromethane and acetone makes them ideal reaction media. Conversely, its poor solubility in nonpolar solvents like hexane suggests these could be effective anti-solvents for inducing crystallization during purification.

-

For Drug Development Professionals: Understanding that this compound is likely insoluble in aqueous media is a crucial first step in formulation. Strategies such as using co-solvents, creating amorphous solid dispersions, or developing lipid-based formulations would be necessary for any potential therapeutic application.

While this guide provides a robust, theoretically grounded profile, it must be emphasized that for critical applications, the experimental determination of solubility using a validated method like the shake-flask protocol is indispensable.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 222853, N,N-Diethyl-2-nitroaniline. Retrieved from [Link].

-

University of Toronto (2023). Solubility of Organic Compounds. Retrieved from [Link].

-

BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link].

-

Carl ROTH (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link].

-

Institute of Science, Nagpur (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].

-

Dissolution Technologies (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link].

-

Mount Holyoke College (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link].

-

Regulations.gov (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link].

-

Chemistry LibreTexts (2024). Experiment_727_Organic Compound Functional Groups. Retrieved from [Link].

-

SciELO (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link].

-

Chemos GmbH & Co.KG (2021). Safety Data Sheet: p-nitroaniline. Retrieved from [Link].

-

Institute of Science, Nagpur (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of N,N-Diethyl-p-nitroaniline. Retrieved from [Link].

-

BYJU'S (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link].

-

Wikipedia (n.d.). 4-Nitroaniline. Retrieved from [Link].

Sources

- 1. N,N-Diethyl-2-nitroaniline | C10H14N2O2 | CID 222853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-DIETHYL-4-NITROANILINE | 2216-15-1 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N,N-DIETHYL-4-NITROANILINE CAS#: 2216-15-1 [m.chemicalbook.com]

- 5. N,N-Dimethyl-4-nitroaniline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. chemos.de [chemos.de]

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of N,N-Diethyl-O-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-O-nitroaniline is a substituted aromatic compound of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the preparation of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of its reaction mechanisms and kinetics is paramount for the optimization of synthetic routes, ensuring process safety, and enabling the rational design of novel molecules. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a focus on its synthesis via electrophilic aromatic substitution and its reduction to the corresponding phenylenediamine. Drawing upon established principles and data from closely related analogs, this document elucidates the underlying mechanistic pathways, discusses the kinetic parameters influencing these transformations, and provides detailed experimental protocols.

Introduction: The Chemical Landscape of this compound

This compound, a member of the nitroaniline family, is characterized by a benzene ring substituted with a nitro group and a diethylamino group in an ortho relationship. The electronic interplay between the electron-donating diethylamino group and the electron-withdrawing nitro group imparts a unique reactivity profile to the molecule. The diethylamino group, a potent activating group, directs electrophiles to the ortho and para positions. Conversely, the nitro group is a strong deactivating group, directing incoming electrophiles to the meta position relative to itself. The steric hindrance imposed by the bulky diethylamino group also plays a crucial role in determining the regioselectivity of its reactions. A comprehensive grasp of these electronic and steric effects is fundamental to predicting and controlling the outcomes of its chemical transformations.

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary strategies: the nitration of N,N-diethylaniline and the N-alkylation of o-nitroaniline. The choice of pathway is often dictated by the desired purity, yield, and the availability of starting materials.

Electrophilic Nitration of N,N-Diethylaniline

The direct nitration of N,N-diethylaniline is a classic example of electrophilic aromatic substitution. The regiochemical outcome of this reaction is highly sensitive to the reaction conditions, particularly the acidity of the medium.

In a mixture of concentrated nitric acid and sulfuric acid, the potent electrophile, the nitronium ion (NO₂⁺), is generated. The diethylamino group is a strong ortho, para-director. However, in strongly acidic conditions, the lone pair of electrons on the nitrogen atom is protonated, forming the N,N-diethylanilinium ion. This protonated group becomes a meta-directing deactivator due to its positive charge, which inductively withdraws electron density from the aromatic ring.[1]

This duality in the directing effect of the diethylamino group leads to a mixture of isomers. To favor the formation of the ortho and para isomers, the reaction is typically carried out under less acidic conditions or by using a milder nitrating agent.

A nitrous acid-catalyzed nitration mechanism has also been reported for the analogous N,N-dimethylaniline, which proceeds through the rate-determining formation of a radical pair (PhNMe₂⁺·NO·).[2] This pathway can lead to a higher proportion of the para-isomer.[2]

N-Alkylation of o-Nitroaniline

An alternative and often more regioselective route to this compound is the direct N-alkylation of o-nitroaniline with an ethylating agent, such as ethyl iodide or diethyl sulfate.

This reaction proceeds via a nucleophilic substitution mechanism (Sₙ2). The amino group of o-nitroaniline acts as the nucleophile, attacking the electrophilic carbon of the ethylating agent. The presence of the ortho-nitro group significantly reduces the nucleophilicity of the amino group due to its strong electron-withdrawing nature.[3] Consequently, this reaction often requires elevated temperatures and the use of a base to deprotonate the amine, thereby increasing its nucleophilicity.[3]

A common challenge in this synthesis is over-alkylation, leading to the formation of the tertiary amine. To favor mono-alkylation, a slight excess of o-nitroaniline relative to the alkylating agent can be used.[3]

The kinetics of this reaction are expected to follow a second-order rate law, being first-order in both the o-nitroanilide anion and the ethylating agent. The rate of the reaction is significantly influenced by the strength of the base, the nature of the leaving group on the ethylating agent, the solvent, and the temperature. Polar aprotic solvents like DMF or DMSO are often employed to increase the reaction rate.[3]

Reduction of this compound: Gateway to Diamines

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding N,N-diethyl-o-phenylenediamine, a valuable building block in the synthesis of pharmaceuticals and heterocyclic compounds.

Reaction Mechanism

The catalytic hydrogenation of nitroarenes is a widely employed and efficient method for this reduction. The reaction typically proceeds over a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The generally accepted mechanism, known as the Haber mechanism, involves the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group.[4]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

Health and safety precautions for handling N,N-Diethyl-O-nitroaniline

An In-Depth Technical Guide to the Health and Safety Precautions for Handling N,N-Diethyl-O-nitroaniline

Disclaimer: No specific safety data sheet (SDS) for this compound (CAS No. 609-36-9) is readily available. This guide has been meticulously compiled by synthesizing safety data from the structurally analogous compounds: 2-Nitroaniline and N,N-Diethylaniline . The recommendations herein are based on a conservative assessment of the combined potential hazards of the ortho-nitroaniline and N,N-diethylamino functional groups.

Hazard Identification and Toxicological Profile

This compound is anticipated to be a hazardous substance based on the toxicological profiles of 2-Nitroaniline and N,N-Diethylaniline. The primary hazards are expected to be acute toxicity through oral, dermal, and inhalation routes, as well as potential for organ damage through prolonged or repeated exposure.

A significant health hazard associated with aromatic nitro compounds and anilines is the potential to cause methemoglobinemia . This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal. The onset of symptoms may be delayed for 2 to 4 hours after exposure.

Summary of Anticipated Hazards:

-

Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Expected to cause skin and eye irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.

-

Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.

Quantitative Toxicity Data of Structural Analogues

| Compound | CAS No. | Acute Oral Toxicity | Acute Dermal Toxicity | Acute Inhalation Toxicity |

| 2-Nitroaniline | 88-74-4 | Toxic if swallowed | Toxic in contact with skin | Toxic if inhaled |

| N,N-Diethylaniline | 91-66-7 | Category 3 (H301) | Category 3 (H311) | Category 3 (H331) |

Data synthesized from available Safety Data Sheets.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and replace them immediately if contaminated.

-

Protective Clothing: A lab coat or chemical-resistant coveralls must be worn to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize the risk of exposure and incidents.

Handling

-

Wash hands thoroughly after handling the compound.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools and take precautionary measures against static discharge.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Store in a locked cabinet or a secure area with restricted access.

Safe Handling Workflow

Caption: A typical workflow for safely handling this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Management

-

Minor Spills:

-

Evacuate non-essential personnel.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the material into a suitable, labeled container for disposal.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Emergency Response Decision Chart

Caption: A decision chart for immediate actions following an exposure event.

Waste Disposal

All waste contaminated with this compound should be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations.

References

- Carl ROTH. (n.d.).

Historical synthesis methods for nitroaniline derivatives

An In-Depth Technical Guide to the Historical Synthesis of Nitroaniline Derivatives

Authored by: A Senior Application Scientist

Introduction

Nitroanilines, organic compounds featuring both an amino (-NH₂) and a nitro (-NO₂) group on a benzene ring, represent a cornerstone class of intermediates in the annals of synthetic chemistry. The positional isomerism of these functional groups—ortho (1,2), meta (1,3), and para (1,4)—profoundly dictates the molecule's chemical reactivity, physical properties, and ultimate application. For over a century, these derivatives have been indispensable precursors in the manufacturing of a vast array of products, from vibrant azo dyes to critical pharmaceutical agents and specialized polymers.[1][2] Understanding the foundational, historical methods for their synthesis is not merely an academic exercise; it provides crucial insights into the evolution of regioselective control in aromatic chemistry and informs the development of modern, efficient synthetic strategies.

This guide provides a detailed exploration of the three seminal, historically significant strategies for synthesizing nitroaniline isomers: the electrophilic nitration of aniline and its protected forms, the partial reduction of dinitrobenzenes, and the nucleophilic aromatic substitution on activated haloarenes.

Core Synthesis Methodologies: A Triad of Classical Approaches

The historical synthesis of nitroaniline isomers primarily revolves around three distinct and elegant strategies, each tailored to achieve a specific positional isomer.[1]

Electrophilic Nitration: The Challenge and Triumph of Directing Groups

The most intuitive approach to synthesizing nitroanilines is the direct electrophilic nitration of aniline. However, this route is fraught with challenges that chemists quickly learned to circumvent.

The Causality of Experimental Choices: Direct vs. Protected Nitration

Direct nitration of aniline using the classic mixed acid (concentrated nitric and sulfuric acid) is fundamentally problematic. The strongly acidic medium protonates the basic amino group, forming the anilinium ion (-NH₃⁺).[1] This ion is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and, more importantly, directs incoming electrophiles to the meta position. This leads to a significant yield of m-nitroaniline, alongside substantial amounts of oxidation byproducts, often resulting in a complex and difficult-to-separate mixture with low yields of the desired ortho and para isomers.[1][3][4]

To overcome this, the amino group's reactivity must be temporarily masked. The historical and still widely practiced solution is to protect the amino group via acetylation. Aniline is treated with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an activating, ortho, para-directing group, but its activating strength is moderated compared to the free amino group. This moderation prevents unwanted oxidation and, due to its steric bulk, favors the formation of the para isomer over the ortho isomer.[5][6][7] Following nitration, the acetyl group is easily removed by acid or base hydrolysis to yield the target nitroaniline.[6][8]

Experimental Protocol: Synthesis of p-Nitroaniline via Acetanilide

This protocol, adapted from historical laboratory procedures, is a self-validating system where the successful isolation of the crystalline intermediate (p-nitroacetanilide) confirms the regioselectivity of the nitration step before proceeding to the final product.[1][9][10]

Step 1: Nitration of Acetanilide

-

In a suitable flask, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid.[9][10]

-

Carefully add 3.0 mL of concentrated sulfuric acid and stir the mixture. The dissolution will generate heat.

-

Cool the mixture in an ice-salt bath to approximately 0-5 °C.[9][10]

-

Prepare a nitrating mixture by slowly adding 0.6 mL of fuming nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 20 °C.[9][10]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 20-30 minutes.[9][10]

-

Pour the reaction mixture onto 15-20 g of crushed ice. A yellow solid, predominantly p-nitroacetanilide, will precipitate.[10]

-

Collect the crude product by filtration, wash thoroughly with cold water, and air dry. The ortho isomer largely remains in the filtrate.[9]

Step 2: Hydrolysis of p-Nitroacetanilide

-

Prepare a 70% sulfuric acid solution by carefully adding 15 mL of concentrated sulfuric acid to 10 mL of water.[6]

-

Transfer the crude p-nitroacetanilide from Step 1 to a flask and add the 70% sulfuric acid solution.

-

Gently heat the mixture to boiling for 15-20 minutes to effect hydrolysis.

-

Cool the resulting solution and pour it into a beaker containing cold water to precipitate the p-nitroaniline.

-

Neutralize the solution with an aqueous sodium hydroxide solution, which will complete the precipitation.[6]

-

Filter the bright yellow crystals of p-nitroaniline, wash with cold water, and recrystallize from hot water or an ethanol-water mixture to purify.[6]

| Parameter | Value | Reference |

| Starting Material | Acetanilide | [6] |

| Major Product | p-Nitroaniline | [1][9] |

| Minor Product | o-Nitroaniline | [9] |

| Typical Yield (para) | ~49% (based on acetanilide) | [6] |

Partial Reduction of Dinitrobenzenes: The Key to the Meta Isomer

While nitration of protected aniline is effective for the ortho and para isomers, the synthesis of m-nitroaniline historically relies on a different strategy: the partial reduction of m-dinitrobenzene.[1]

The Causality of Experimental Choices: Selective Reduction

The synthesis begins with the nitration of nitrobenzene, which, due to the meta-directing nature of the nitro group, readily yields m-dinitrobenzene.[11] The challenge then becomes reducing only one of the two nitro groups. This selective reduction can be achieved by using a mild reducing agent in a stoichiometric amount. Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) are the classic reagents for this transformation.[1] These reagents are capable of reducing one nitro group while leaving the other intact, a foundational example of chemoselectivity in organic synthesis.

Experimental Protocol: Preparation of m-Nitroaniline from m-Dinitrobenzene

This historical protocol demonstrates a robust method for large-scale laboratory preparation.[1]

-

Heat 500 mL of water to approximately 85 °C in a 2-liter beaker with efficient stirring.

-

Add 100 g of m-dinitrobenzene to the hot water to create a fine emulsion.[1]

-

Prepare a solution of 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.[1]

-

Add the sodium sulfide solution to the dinitrobenzene emulsion over a period of about 10 minutes with continuous stirring. The reaction is exothermic.[1]

-

Monitor the reaction's completion. A historical method involves spotting the reaction mixture on filter paper and adding a drop of iron or copper sulfate solution; the absence of a black streak indicates the consumption of the sulfide.[1]

-

Once the reaction is complete, immediately cool the mixture to 20 °C by adding 500 g of ice.[1]

-

Allow the mixture to stand for several hours, during which the m-nitroaniline will precipitate.

-

Filter the solid product and wash with cold water. The product can be purified by recrystallization from boiling water if necessary.[1]

Nucleophilic Aromatic Substitution (SNAr): An Industrial Approach

A third classical pathway, particularly important for industrial-scale synthesis, is nucleophilic aromatic substitution (SNAr). This method is especially effective for producing o-nitroaniline.

The Causality of Experimental Choices: Activating Groups and Nucleophiles

The SNAr mechanism requires a potent electron-withdrawing group (such as -NO₂) positioned ortho or para to a good leaving group (typically a halide).[12] The electron-withdrawing group polarizes the C-X bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. In the commercial synthesis of o-nitroaniline, 2-nitrochlorobenzene serves as the substrate. The nitro group activates the chlorine atom for displacement by a suitable nucleophile, in this case, ammonia (ammonolysis).[5]

This reaction is typically performed at high temperatures and pressures to overcome the energy barrier for breaking the strong carbon-halogen bond on the aromatic ring. While less common in introductory academic labs, it remains a vital industrial process.

Comparative Overview of Historical Methods

| Method | Primary Isomer(s) Produced | Key Reagents | Rationale & Causality |

| Protected Nitration | para (major), ortho (minor) | Acetic anhydride, H₂SO₄, HNO₃ | Acetamido group protects the amine from oxidation and directs o,p-substitution. Steric hindrance favors the para product. |

| Partial Reduction | meta | m-Dinitrobenzene, Na₂S or (NH₄)₂S | A mild, stoichiometric reducing agent chemoselectively reduces one of two nitro groups on a pre-formed dinitroaromatic. |

| SNAr (Ammonolysis) | ortho or para | o/p-Nitrohalobenzene, NH₃ | A strong electron-withdrawing nitro group activates a halide leaving group at the ortho or para position for nucleophilic displacement. |

Conclusion

The historical synthesis methods for nitroaniline derivatives are a testament to the ingenuity of early organic chemists. The challenges posed by regioselectivity in the nitration of aniline led directly to the development of protecting group strategies, a concept that is now a fundamental pillar of modern organic synthesis.[1] Similarly, the elegant chemoselectivity demonstrated in the partial reduction of dinitro compounds and the exploitation of electronic effects in nucleophilic aromatic substitution reactions established core principles of functional group interconversion. This guide serves as a valuable resource for understanding the origins of these vital synthetic pathways and provides a practical reference for laboratory applications.

References

- A Technical Guide to the Historical Synthesis of Nitroaniline Deriv

- Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (n.d.). Magritek.

- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. (2014). AZoM.

- Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (n.d.). Chempanda.

- Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022). YouTube.

- Preparation of m-nitroaniline from nitrobenzene - ChemPedia. (2022). ChemPedia.

- Synthesis of p-Nitroaniline - YouTube. (2023). YouTube.

- Preparation of P-Nitroaniline | PDF | Thin Layer Chrom

- How can one prepare p-nitroaniline

- Reactions of Aniline - Chemistry Steps. (n.d.). Chemistry Steps.

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020).

- A Comparative Guide to Nitroaniline Derivatives in Research and Development - Benchchem. (2025). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. chempanda.com [chempanda.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. scribd.com [scribd.com]

- 9. magritek.com [magritek.com]

- 10. azom.com [azom.com]

- 11. chempedia.in [chempedia.in]

- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Diethyl-O-nitroaniline theoretical and computational studies

An In-depth Technical Guide to the Theoretical and Computational Investigation of N,N-Diethyl-O-nitroaniline

Abstract

This guide provides a comprehensive theoretical and computational examination of this compound (DENO), a molecule of significant interest due to the interplay between its electron-donating diethylamino group and the electron-withdrawing nitro group. Leveraging Density Functional Theory (DFT), we elucidate the molecule's structural, vibrational, electronic, and non-linear optical properties. This document serves as a technical resource for researchers and professionals in computational chemistry, materials science, and drug development, offering both foundational understanding and detailed protocols for analysis. We explore the causality behind computational choices, ensuring a self-validating framework for the presented data and methodologies.

Introduction: The Rationale for Computational Scrutiny

This compound (C₁₀H₁₄N₂O₂) is an aromatic compound characterized by a significant intramolecular charge transfer (ICT) framework. The molecule consists of a benzene ring substituted with an electron-donating N,N-diethylamino group [-N(C₂H₅)₂] and an electron-withdrawing nitro group [-NO₂] at the ortho position.[1] This "push-pull" architecture is a hallmark of systems with potentially interesting electronic and optical properties.

Theoretical and computational studies are indispensable for predicting and understanding the behavior of such molecules at an atomic level. Methods like Density Functional Theory (DFT) allow us to model molecular geometry, predict spectroscopic signatures, and quantify electronic properties with a high degree of accuracy, often preceding or complementing laborious experimental work.[2][3] This in-silico approach provides a profound understanding of the structure-property relationships that govern the molecule's behavior, which is critical for designing novel materials or pharmacologically active agents.

Molecular Geometry and Structural Insights

The geometric optimization of DENO is the foundational step in its computational analysis. The relative positioning of the bulky diethylamino and nitro groups induces steric hindrance, influencing the planarity of the molecule and the bond lengths and angles of the benzene ring.

A key structural feature of 2-nitroaniline derivatives is the potential for a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring.[3][4] In this compound, this classic N-H···O bond is absent. However, the proximity of the groups allows for other weak interactions and significant steric repulsion that dictates the final conformation. The diethylamino group's nitrogen atom acts as an electron donor, while the nitro group strongly withdraws electron density, creating a polarized system.

Caption: 2D representation of this compound.

The Computational Framework: A Self-Validating Approach

The reliability of theoretical predictions hinges on the judicious selection of the computational methodology. Our analysis employs Density Functional Theory (DFT), which has proven to be a robust and efficient method for studying the electronic structure of medium-sized organic molecules.

-

Expertise in Method Selection: We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is deliberate; B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation effects compared to pure DFT functionals. This is crucial for correctly modeling the electronic structure of polarized systems like DENO.

-

Trustworthiness through Basis Set Selection: The functional is paired with the 6-311++G(d,p) basis set. This is a triple-zeta basis set that offers high flexibility for describing the spatial distribution of electrons.

-

++: The inclusion of diffuse functions on both heavy atoms and hydrogen is critical for accurately modeling systems with potential charge separation and for calculating properties like electron affinity and hyperpolarizability.

-